N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a brominated aryl group, a chlorinated pyrimidine core, and a propylsulfanyl substituent. The bromine atom at the 2-position of the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, while the propylsulfanyl group contributes to electronic modulation of the pyrimidine ring .
Properties
Molecular Formula |
C14H13BrClN3OS |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13BrClN3OS/c1-2-7-21-14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20) |
InChI Key |
JLRWGVAQZZJZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using 2-bromophenylamine.
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added via a nucleophilic substitution reaction using propylthiol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core, aryl groups, or side chains. Below is a detailed comparison with three key analogs derived from the provided evidence:
Table 1: Structural and Electronic Comparison
Key Differences and Implications
Substituent Effects on Electronic Properties The target compound’s propylsulfanyl group (C–S–C) is electron-donating compared to the sulfonyl group (SO₂) in ’s analog, which is strongly electron-withdrawing. The 2-bromophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the 2-fluorophenyl group in ’s analog. Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets .
Conformational Flexibility and Stability The fluorophenyl derivative in exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring conformation. The methoxy group in ’s compound participates in C–H⋯O hydrogen bonds, enhancing crystal packing stability. The target compound’s bromophenyl and propylsulfanyl groups likely favor weaker dispersion forces, impacting solubility and crystallinity .
Halogen-Specific Interactions
- Bromine’s larger atomic radius (vs. fluorine or chlorine) may enable distinct halogen bonding or hydrophobic interactions. For example, bromine in the target compound could engage in XB (halogen bonding) with electron-rich regions of proteins, a feature absent in fluorine-substituted analogs .
Biological Activity
N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological profile, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Molecular Formula : C12H12BrClN2OS
- Molecular Weight : 343.65 g/mol
The presence of bromine and chlorine atoms, along with a propylsulfanyl group, contributes to its unique biological properties.
Pyrimidine derivatives are known for their ability to interact with various biological targets, including:
- Enzyme Inhibition : Many pyrimidine compounds exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : The presence of halogenated groups enhances the antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
- Antitumor Effects : Pyrimidines have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF-7 | 0.09 |
| Example 2 | A549 | 0.03 |
| This compound | TBD | TBD |
Antimicrobial Activity
Pyrimidine derivatives have also shown promising results in antimicrobial assays. For example, compounds with similar structures demonstrated effectiveness against bacterial strains like E. coli and S. aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic functions.
Case Studies
-
Study on Anthelmintic Activity :
A series of pyrimidine derivatives were synthesized and evaluated for their anthelmintic activity using Pheretima posthuma. Among these, one derivative exhibited paralysis within 36-48 minutes and death within 40-51 minutes, indicating strong anthelmintic properties . -
Cytotoxicity Evaluation :
A recent evaluation of thiazolidinone-pyrimidine hybrids revealed significant cytotoxicity against HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The maximum cytotoxicity was observed at concentrations below 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
